molecular formula C12H13Br2N3O2S B14171034 2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide

2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide

Cat. No.: B14171034
M. Wt: 423.13 g/mol
InChI Key: XOGLUHPWGGYHRM-WCBMZHEXSA-N
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Description

Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes two bromine atoms and a cyano group attached to a pyrrolidine ring, making it a unique and potentially valuable molecule in various scientific fields .

Chemical Reactions Analysis

Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in certain cancer cells. By inhibiting CA IX, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar compounds to Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- include other benzenesulfonamide derivatives with different substituents. These compounds share the core benzenesulfonamide structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Some similar compounds include:

  • Benzenesulfonamide, 2,5-dichloro-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]
  • Benzenesulfonamide, 2,5-difluoro-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]
  • Benzenesulfonamide, 2,5-diiodo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]

The uniqueness of Benzenesulfonamide, 2,5-dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]- lies in its specific combination of bromine atoms and the cyano-pyrrolidinyl group, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H13Br2N3O2S

Molecular Weight

423.13 g/mol

IUPAC Name

2,5-dibromo-N-[(3R,5S)-1-cyano-5-methylpyrrolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C12H13Br2N3O2S/c1-8-4-10(6-17(8)7-15)16-20(18,19)12-5-9(13)2-3-11(12)14/h2-3,5,8,10,16H,4,6H2,1H3/t8-,10+/m0/s1

InChI Key

XOGLUHPWGGYHRM-WCBMZHEXSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1C#N)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC1CC(CN1C#N)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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